2-Methoxy-4-phenyl-1,3-dioxolane
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Overview
Description
2-Methoxy-4-phenyl-1,3-dioxolane is an organic compound belonging to the class of 1,3-dioxolanes These compounds are characterized by a five-membered ring containing two oxygen atoms at positions 1 and 3
Preparation Methods
2-Methoxy-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
2-Methoxy-4-phenyl-1,3-dioxolane has several scientific research applications:
Polymer Chemistry: It serves as a cyclic ketene acetal for radical ring-opening polymerization, which is useful in the synthesis of degradable polymers.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-phenyl-1,3-dioxolane involves its ability to form stable cyclic structures that can protect carbonyl groups during chemical reactions. The methoxy and phenyl groups contribute to its stability and reactivity, allowing it to participate in various chemical transformations. In polymer chemistry, it acts as a comonomer in radical ring-opening polymerization, leading to the formation of well-defined, degradable polymers .
Comparison with Similar Compounds
2-Methoxy-4-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar protective properties but different reactivity due to the ring size.
2-Methyl-4-phenyl-1,3-dioxolane: A compound with a methyl group instead of a methoxy group, leading to different chemical properties and applications.
4-Methyl-2-pentyl-1,3-dioxolane: Another analog with different substituents, used in various industrial applications.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and stability, which make it valuable in specific scientific and industrial applications.
Properties
CAS No. |
61562-00-3 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methoxy-4-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H12O3/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
TYDIFUGIYQNYNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1OCC(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
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